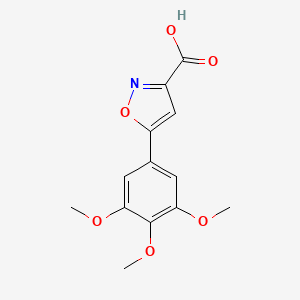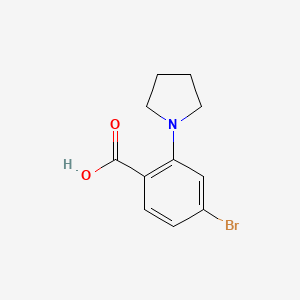
4-Bromo-2-pyrrolidinobenzoic Acid
Übersicht
Beschreibung
“4-Bromo-2-pyrrolidinobenzoic Acid” is a chemical compound with the CAS Number 1099609-12-7 . It has a molecular weight of 270.13 and its IUPAC name is 4-bromo-2-(1-pyrrolidinyl)benzoic acid . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-pyrrolidinobenzoic Acid” is 1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-Bromo-2-pyrrolidinobenzoic Acid” is a white to yellow solid . It has a molecular weight of 270.13 and its IUPAC name is 4-bromo-2-(1-pyrrolidinyl)benzoic acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines
Research conducted by M. Radi et al. (2013) explored the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines, focusing on compounds active against the Bcr-Abl T315I mutant. A 4-bromo derivative was identified as having significant activity, leading to the synthesis of a series of 4-bromo derivatives with potential therapeutic applications. The study highlighted the crucial role of the bromine atom for interaction with the mutant and showed promising in vivo results on mice with a reduction in tumor volumes (Radi et al., 2013).
Environmental Friendly Synthesis of Highly Substituted Imidazoles
An environmentally friendly synthesis approach for highly substituted imidazoles was reported by H. Shaterian and M. Ranjbar (2011). This method utilizes Brønsted acidic ionic liquid, showcasing an efficient and reusable catalyst for the one-pot synthesis of these compounds under solvent-free conditions, indicating potential applications in green chemistry (Shaterian & Ranjbar, 2011).
Corrosion Inhibition by New Imidazo[4,5-b] Pyridine Derivatives
A. Saady et al. (2020) investigated the interfacial adsorption behavior of a new pyridine derivative as a corrosion inhibitor in acid medium. The study revealed a significant inhibition efficiency, demonstrating the potential of such compounds in protecting metals against corrosion, which is crucial for industrial applications (Saady et al., 2020).
Development of Radioiodinated Phenyl-imidazo[1,2-a]pyridines for Imaging
B. Yousefi et al. (2012) developed a series of novel phenyl-imidazo[1,2-a]pyridines as imaging agents for β-amyloid plaques in Alzheimer’s disease. The study emphasized the promising properties of radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine for preclinical and clinical imaging, offering new avenues for Alzheimer's research (Yousefi et al., 2012).
Catalyst-free P-C Coupling Reactions in Water
The study by Erzsébet Jablonkai and G. Keglevich (2015) explored catalyst-free P–C coupling reactions of halobenzoic acids and secondary phosphine oxides under microwave irradiation in water. This method presents an efficient approach for synthesizing phosphinoylbenzoic acids, highlighting the potential for facilitating reactions in eco-friendly conditions (Jablonkai & Keglevich, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPPTXFHUEWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-pyrrolidinobenzoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



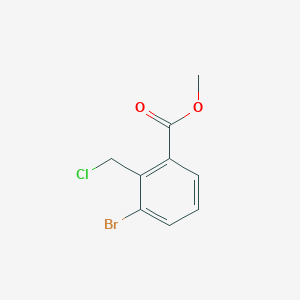

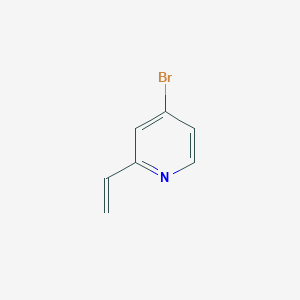
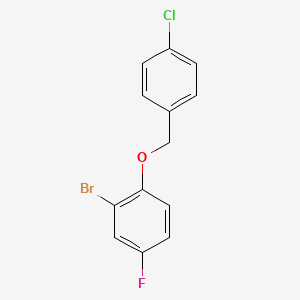
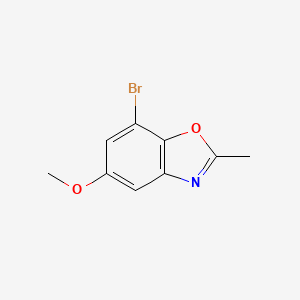
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)
![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)




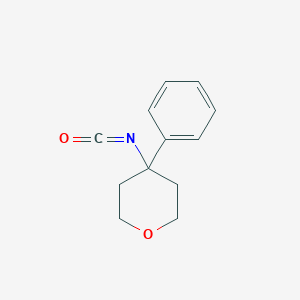
![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)
